molecular formula C19H17F3N2O2S B2859082 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide CAS No. 670255-03-5

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B2859082
CAS No.: 670255-03-5
M. Wt: 394.41
InChI Key: JFTYFXNFTDYCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of 1,4-benzothiazine derivatives characterized by a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl core linked to an acetamide moiety. The trifluoromethyl (-CF₃) group at the 6-position of the benzothiazine ring is a key structural feature, known to enhance lipophilicity and metabolic stability in pharmaceuticals .

Properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-11(12-5-3-2-4-6-12)23-17(25)10-16-18(26)24-14-9-13(19(20,21)22)7-8-15(14)27-16/h2-9,11,16H,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTYFXNFTDYCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is part of a series of acetamide derivatives with variations in the substituent on the phenyl ring of the N-arylacetamide group. Below is a systematic comparison with structurally related compounds from the evidence:

Substituent Effects on Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Predicted pKa
Target Compound 1-Phenylethyl Not Provided Not Provided Not Provided Not Provided Not Provided
N-(2-Cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-Cyanophenyl C₁₉H₁₄F₃N₃O₂S 405.39 Not Provided Not Provided Not Provided
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 4-Nitrophenyl C₁₇H₁₂F₃N₃O₄S 411.35 Not Provided Not Provided Not Provided
N-(2-Fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-Fluorophenyl C₁₇H₁₄F₄N₂O₂S 398.36 Not Provided Not Provided Not Provided
N-[3-(Trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 3-(Trifluoromethyl)phenyl C₁₈H₁₂F₆N₂O₂S 434.36 Not Provided Not Provided 11.80 ± 0.40
N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-Butoxyphenyl C₂₁H₂₁F₃N₂O₃S 438.46 1.313 ± 0.06 597.4 ± 50.0 11.80 ± 0.40

Key Observations :

Steric and Electronic Effects: The 1-phenylethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like 2-fluorophenyl or 2-cyanophenyl. This could reduce solubility but improve binding affinity in hydrophobic environments .

Lipophilicity :

  • Compounds with -CF₃ groups (e.g., the 3-(trifluoromethyl)phenyl analog) exhibit higher molar masses and lipophilicity, which may improve blood-brain barrier penetration .
  • The 2-butoxyphenyl substituent adds a flexible alkoxy chain, increasing boiling point (597.4°C) and density (1.313 g/cm³) due to stronger van der Waals interactions .

Acid-Base Properties :

  • The pKa values (~11.80) for compounds with -CF₃ and alkoxy groups suggest weak basicity, likely influenced by the electron-withdrawing nature of -CF₃ and resonance effects of the acetamide .

Q & A

Q. What are the critical steps in synthesizing this benzothiazine derivative, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzothiazine precursors with acetamide derivatives. Key steps include:

  • Nucleophilic substitution to introduce the trifluoromethyl group at position 6 of the benzothiazine core .
  • Amide coupling between the benzothiazine intermediate and the phenylethylamine moiety using coupling agents like DCC or EDCI under anhydrous conditions .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Optimization involves controlling temperature (reflux at 80–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., triethylamine for acid scavenging) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regioselectivity of the trifluoromethyl group and amide bond formation .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
  • X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (MIC determination) .
  • Cytotoxicity profiling via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across benzothiazine derivatives?

Contradictions (e.g., antimicrobial vs. anticancer efficacy) often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. Strategies include:

  • Comparative SAR studies : Systematically modify substituents (e.g., replace trifluoromethyl with nitro or ethoxy groups) and test activity in parallel assays .
  • Dose-response analysis to distinguish between specific activity and nonspecific cytotoxicity .
  • Target identification using pull-down assays or molecular docking to identify binding partners (e.g., enzymes like topoisomerase II or kinases) .

Q. What methodologies are effective for elucidating the mechanism of action of this compound?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Metabolic profiling : LC-MS-based metabolomics to track changes in pathways like glycolysis or oxidative phosphorylation .
  • In vivo models : Xenograft studies in mice to validate efficacy and pharmacokinetics (e.g., oral bioavailability, half-life) .

Q. How can researchers address challenges in spectral data interpretation (e.g., overlapping signals in NMR)?

  • 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping ¹H signals and assign quaternary carbons .
  • Variable-temperature NMR to reduce signal broadening caused by dynamic processes (e.g., amide bond rotation) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Methodological Challenges and Solutions

Q. What strategies improve yield in the final amide coupling step?

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Employ Schlenk techniques to exclude moisture, critical for acid-sensitive intermediates .
  • Optimize stoichiometry (1.2 equivalents of phenylethylamine) to drive the reaction to completion .

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force field parameters in docking studies (e.g., use Glide XP mode for better ligand-receptor interaction accuracy) .
  • Solvent accessibility analysis (e.g., using MD simulations) to account for hydrophobic/hydrophilic microenvironments in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.